Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-
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Overview
Description
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. The starting materials often include indene derivatives, pyrazole derivatives, and quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are often employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydroquinoline derivatives.
Scientific Research Applications
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects in the treatment of diseases.
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity and resulting in physiological effects.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- include:
Indeno(1,2-c)pyrazol-4(1H)-one derivatives: These compounds share the indeno-pyrazole core structure but differ in their substituents.
Quinoline derivatives: Compounds with a quinoline core structure that may have different substituents at various positions.
Chloro-methyl derivatives: Compounds that contain chloro and methyl groups attached to different heterocyclic cores.
Uniqueness
The uniqueness of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of structural features, which may confer unique chemical and biological properties
Properties
CAS No. |
130946-66-6 |
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Molecular Formula |
C21H14ClN3O |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(6-chloro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H14ClN3O/c1-11-9-18(23-17-8-7-13(22)10-16(11)17)25-20-14-5-3-4-6-15(14)21(26)19(20)12(2)24-25/h3-10H,1-2H3 |
InChI Key |
GASPGUMHRVZMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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